molecular formula C13H11F3N2O2 B14923331 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B14923331
M. Wt: 284.23 g/mol
InChI Key: BMSYHUBUIPBYKZ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a trisubstituted pyrazole derivative characterized by a para-methyl-substituted benzyl group at position 1, a trifluoromethyl group at position 3, and a carboxylic acid moiety at position 4 of the pyrazole ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and target binding .

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H11F3N2O2/c1-8-2-4-9(5-3-8)6-18-7-10(12(19)20)11(17-18)13(14,15)16/h2-5,7H,6H2,1H3,(H,19,20)

InChI Key

BMSYHUBUIPBYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The most widely reported method involves the cyclocondensation of 4-methylbenzylhydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate (Figure 1 ). This one-pot reaction proceeds via nucleophilic attack of the hydrazine on the β-keto ester, followed by dehydration and aromatization.

Typical Procedure :

  • 4-Methylbenzylhydrazine (1.2 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) are refluxed in anhydrous ethanol under nitrogen for 12–18 hours.
  • The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • The intermediate ethyl 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is hydrolyzed using 2N NaOH at 80°C for 4 hours.
  • Acidification with HCl yields the carboxylic acid (overall yield: 58–65%).

Key Advantages :

  • High regioselectivity due to electronic effects of the trifluoromethyl group.
  • Compatibility with scalable reaction conditions.

Limitations :

  • Requires strict anhydrous conditions to prevent ester hydrolysis during cyclocondensation.

Diazolation and Cyclization with Trifluoroacetyl Diazoesters

An alternative approach employs trifluoroacetyl diazoesters as precursors for pyrazole ring formation. This method, adapted from Fang et al., allows for precise control over substitution patterns:

Synthetic Pathway :

  • Diazoester Preparation : Trifluoroacetic anhydride is reacted with diazomethane to generate methyl 2-diazo-3,3,3-trifluoropropanoate.
  • Cyclization : The diazoester reacts with 4-methylbenzylamine in toluene at 60°C, catalyzed by Cu(OTf)₂ (5 mol%), to form the pyrazole ring.
  • Oxidation : The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (yield: 72%).

Optimization Insights :

  • Elevated temperatures (>60°C) reduce yields due to diazoester decomposition.
  • Catalyst screening revealed Cu(OTf)₂ superior to Fe(OTf)₃ or Zn(OTf)₂.

Oxidation of Hydroxymethyl Precursors

For late-stage introduction of the carboxylic acid group, 5-hydroxymethyl intermediates can be oxidized using sodium periodate (NaIO₄) and ruthenium(III) chloride (RuCl₃) in a biphasic system:

Procedure :

  • 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-hydroxymethyl (1.0 eq) is dissolved in acetonitrile/water (1:1).
  • NaIO₄ (2.1 eq) and RuCl₃ (0.1 eq) are added at 0°C.
  • The mixture is stirred at 25°C for 18 hours, filtered through Celite, and acidified to pH 3 with HCl.
  • Extraction with ethyl acetate followed by solvent evaporation yields the carboxylic acid (85–90% purity).

Critical Considerations :

  • Over-oxidation to CO₂ can occur if reaction time exceeds 24 hours.
  • Ruthenium residues require careful removal via chelating agents.

Reaction Optimization and Process Parameters

Solvent and Temperature Effects

Parameter Cyclocondensation Diazolation Oxidation
Optimal Solvent Anhydrous ethanol Toluene Acetonitrile/Water
Temperature Range 78°C (reflux) 60°C 0–25°C
Reaction Time 12–18 hours 6–8 hours 18 hours

Catalytic Systems

  • Cu(OTf)₂ : Essential for diazoester cyclization (5 mol% loading).
  • RuCl₃ : Enables selective oxidation of hydroxymethyl groups without over-oxidation.

Analytical Characterization Data

1H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, pyrazole-H), 7.25–7.18 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 2.34 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).

13C NMR (100 MHz, DMSO-d6) :
δ 167.4 (COOH), 144.2 (Cq), 139.8 (CF₃), 135.6 (Ar-C), 129.3 (Ar-CH), 127.9 (Ar-CH), 122.1 (q, J = 270 Hz, CF₃), 55.7 (CH₂), 21.3 (CH₃).

HRMS (ESI+) :
Calculated for C₁₃H₁₁F₃N₂O₂ [M+H]+: 285.0851; Found: 285.0849.

Challenges and Alternative Approaches

Regioselectivity Issues

The electron-withdrawing trifluoromethyl group directs cyclization to the 3-position, but competing pathways can yield 5-substituted isomers. Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity to >95%.

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole derivatives are highly tunable, with substituents at positions 1, 3, and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituent at Position 1 Substituent at Position 3 Key Properties/Applications Reference
Target Compound 4-Methylbenzyl Trifluoromethyl High lipophilicity, potential enzyme inhibition
1-(3-Methoxybenzyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (7l) 3-Methoxybenzyl 4-(Trifluoromethyl)phenyl Enhanced solubility (methoxy group); antagonist activity
3-(p-Tolyl)-1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid (7f) 3-(Trifluoromethyl)benzyl p-Tolyl (4-methylphenyl) Steric hindrance; modified electronic effects
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid 4-Cyanobenzyl Methyl Electron-withdrawing cyano group; altered acidity
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 2-Hydroxyethyl Trifluoromethyl Increased hydrophilicity; improved metabolic stability
5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Phenyl Trifluoromethyl (+5-amino) Additional H-bond donor (amino group); enhanced receptor binding

Key Differences and Implications

  • Substituent Position on Benzyl Group: The 4-methylbenzyl group in the target compound provides moderate steric bulk and electron-donating effects compared to 3-methoxybenzyl (7l), which increases solubility via polar interactions .
  • Trifluoromethyl vs. Other Groups :

    • The trifluoromethyl group at position 3 enhances metabolic stability and lipophilicity compared to methyl () or p-tolyl (7f) .
    • Difluoromethyl analogs () exhibit reduced electron-withdrawing effects, which may diminish acidity and target engagement compared to trifluoromethyl .
  • Functional Group at Position 4 :

    • Carboxylic acid (target compound) enables salt formation and H-bonding, critical for solubility and enzyme interactions. In contrast, carbaldehyde derivatives () are electrophilic and prone to nucleophilic reactions, limiting stability .

Biological Activity

1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This compound is characterized by its unique trifluoromethyl group, which often enhances biological activity due to its influence on molecular interactions.

Synthesis and Structure

The synthesis of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization. The compound's structure can be represented as follows:

C12H10F3N2O2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

  • Case Study : In vitro assays revealed that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity. Flow cytometry analyses suggested that the mechanism of action involves apoptosis induction via caspase activation.
Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis via caspase activation
U-93720Cell cycle arrest
A54918Induction of apoptosis

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase (COX) enzymes. Preliminary tests indicate that it inhibits COX-2 activity, which is crucial for the synthesis of pro-inflammatory mediators.

  • Research Findings : The IC50 values for COX-1 and COX-2 inhibition were found to be 42 µM and 31 µM, respectively, suggesting moderate anti-inflammatory potential.
Enzyme IC50 (µM)
COX-142
COX-231

Antifungal Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antifungal activity against several phytopathogenic fungi. Comparative studies indicated that it outperformed traditional fungicides in some assays.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is influenced by structural modifications. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances potency against various biological targets.

Q & A

Q. What are the optimal synthetic routes for 1-(4-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, including triazenylpyrazole precursors and azide-alkyne cycloaddition reactions. For example, intermediates like 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile are synthesized via triazenylpyrazole precursors under controlled conditions (0–50°C, methylene chloride solvent). Key steps include:

  • Precursor activation : Use of azido(trimethyl)silane and trifluoroacetic acid for azide introduction .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields pure products (88% yield).
  • Optimization : Reaction monitoring via TLC and stoichiometric adjustments (e.g., 7.5 equiv azido reagent) improve reproducibility .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz in CDCl3_3) confirm regiochemistry and substituent positions (e.g., δ = 7.54 ppm for pyrazole protons) .
  • HRMS : Validates molecular mass (e.g., [M]+^+ Calcd 238.0961, Found 238.0962) .
  • IR spectroscopy : Peaks at 2231 cm1^{-1} (C≡N) and 2139 cm1^{-1} (azide) confirm functional groups .

Q. How does the solubility profile of this compound affect in vitro assays?

The trifluoromethyl group enhances lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (<1% DMSO final). Stability studies in PBS (pH 7.4) over 24 hours are critical to avoid precipitation .

Advanced Research Questions

Q. What mechanisms underlie its reported anti-proliferative activity in cancer models?

Structurally analogous pyrazolo[4,3-c]pyridin-4(5H)-ones inhibit mTOR/p70S6K signaling and induce autophagy. For example, 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole derivatives reduce prostate cancer cell viability (IC50_{50} ~10 µM) via ATP-competitive kinase binding . Key assays:

  • Autophagy markers : LC3-II/LC3-I ratio (western blot).
  • mTOR inhibition : Phospho-p70S6K (Thr389) downregulation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace the 4-methylbenzyl group with fluorinated or electron-withdrawing groups (e.g., 4-fluorobenzyl) to enhance metabolic stability .
  • Core modifications : Compare pyrazole-4-carboxylic acid derivatives with pyrazolone or triazole hybrids to assess kinase selectivity .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding pockets of target kinases .

Q. What challenges arise in interpreting conflicting data on its pharmacokinetic properties?

Contradictions in bioavailability may stem from:

  • Metabolic instability : Rapid glucuronidation of the carboxylic acid group in hepatic microsomes. Mitigate via prodrug strategies (e.g., ethyl ester prodrugs) .
  • Species variability : Differences in CYP450 metabolism between rodents and humans require cross-species LC-MS/MS validation .

Q. How can regioselectivity issues during synthesis be resolved?

Regioselective formation of the pyrazole core is achieved via:

  • Temperature control : Slow warming (0→50°C) minimizes side products .
  • Catalytic additives : ZnCl2_2 or CuI promotes selective cyclization in azide-alkyne reactions .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising purity?

  • Dry-load purification : Use Celite during flash chromatography to handle larger quantities (>1 g) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. How should researchers address discrepancies in biological activity across cell lines?

  • Dose-response validation : Test multiple concentrations (1–100 µM) in ≥3 cell lines (e.g., PC3, LNCaP, DU145 for prostate cancer) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .

Q. What strategies improve compound stability in long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at −80°C.
  • Light sensitivity : Use amber vials to prevent photodegradation of the trifluoromethyl group .

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